molecular formula C₃₃H₆₀O₂Si B1144850 (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol CAS No. 296758-98-0

(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol

Cat. No.: B1144850
CAS No.: 296758-98-0
M. Wt: 516.91
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol is a synthetic derivative of cholesterol. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 3-O position and hydroxyl groups at the 3 and 24 positions. The modification of cholesterol with the TBDMS group enhances its stability and solubility, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol typically involves the protection of the hydroxyl group at the 3-position of cholesterol. This is achieved by reacting cholesterol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.

Major Products

    Oxidation: Formation of 3-keto-cholest-5-ene-3,24-diol.

    Reduction: Formation of cholest-5-ene-3,24-diol.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex molecules.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for steroid hormones.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The TBDMS group provides stability, allowing the compound to maintain its structure and function under physiological conditions.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: The parent compound, essential for cell membrane structure.

    Cholesteryl acetate: A derivative with an acetate group at the 3-position.

    Cholesteryl oleate: A fatty acid ester of cholesterol.

Uniqueness

(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol is unique due to the presence of the TBDMS group, which enhances its stability and solubility. This makes it more suitable for certain applications compared to its analogs.

Properties

CAS No.

296758-98-0

Molecular Formula

C₃₃H₆₀O₂Si

Molecular Weight

516.91

Origin of Product

United States

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